molecular formula C7H7NaO4S2 B8523540 Sodium 4-(methylsulfonyl)benzenesulfinate

Sodium 4-(methylsulfonyl)benzenesulfinate

Cat. No.: B8523540
M. Wt: 242.3 g/mol
InChI Key: QXDGKKNISWLAJH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 4-(methylsulfonyl)benzenesulfinate is an organosulfur compound with the molecular formula C₇H₇NaO₄S₂. It is a white crystalline powder that is soluble in water. This compound is used as a building block in organic synthesis, particularly in the preparation of various organosulfur compounds .

Properties

Molecular Formula

C7H7NaO4S2

Molecular Weight

242.3 g/mol

IUPAC Name

sodium;4-methylsulfonylbenzenesulfinate

InChI

InChI=1S/C7H8O4S2.Na/c1-13(10,11)7-4-2-6(3-5-7)12(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1

InChI Key

QXDGKKNISWLAJH-UHFFFAOYSA-M

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 4-(methylsulfonyl)benzenesulfinate can be synthesized through the sulfonylation of 4-methylsulfonylbenzenesulfinic acid with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of sodium sulfinates, including this compound, often involves large-scale sulfonylation reactions. These reactions are carried out in reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-(methylsulfonyl)benzenesulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of sodium 4-(methylsulfonyl)benzenesulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to nucleophiles, forming stable sulfonamide bonds. This reaction is facilitated by the presence of a suitable catalyst or under specific reaction conditions . The molecular targets and pathways involved include the formation of sulfonamide bonds with amines and other nucleophiles .

Comparison with Similar Compounds

Comparison:

This compound is unique due to its dual sulfonyl groups, which enhance its reactivity and versatility in various chemical reactions and applications .

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